molecular formula C8H20N2 B1599582 N-tert-Butyl-N'-ethyl ethylenediamine CAS No. 886500-74-9

N-tert-Butyl-N'-ethyl ethylenediamine

Cat. No. B1599582
M. Wt: 144.26 g/mol
InChI Key: GREKOMBGZSSZQI-UHFFFAOYSA-N
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Description

“N-tert-Butyl-N’-ethyl ethylenediamine” is a biochemical compound used in proteomics research . It is a primary and secondary intermediate and is also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of “N-tert-Butyl-N’-ethyl ethylenediamine” is C8H20N2, and its molecular weight is 144.26 . A related compound, N,N’-di-t-Butylethylenediamine, has a molecular formula of C10H24N2 and a molecular weight of 172.3110 .

Scientific Research Applications

  • Facile preparation of N-tert-butyl amides

    • Scientific Field : Organic Chemistry
    • Application Summary : N-tert-butyl amides are synthesized from nitriles and water under very mild conditions . This process uses tert-butyl nitrite (TBN) as a source of carbon .
    • Methods of Application : The synthesis involves the use of TBN as a carbon source in chemical transformations . The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : The result is the synthesis of highly valuable N-tert-butyl amides .
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles

    • Scientific Field : Organic Chemistry
    • Application Summary : Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It is particularly useful in the asymmetric synthesis of N-heterocycles via sulfinimines .
    • Methods of Application : The synthesis involves the use of tert-butanesulfinamide as a chiral auxiliary . The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Synthesis of Thyronamine Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : N-Boc-ethylenediamine is used in the synthesis of thyronamine derivatives . Thyronamines are decarboxylated and deiodinated metabolites of thyroid hormones, and they have been found to have various effects on metabolic processes .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : The result is the synthesis of thyronamine derivatives, which could potentially be used in the development of new drugs .
  • Preparation of (2-Isothiocyanato-ethyl)-carbamic Acid Tert-butyl Ester

    • Scientific Field : Organic Chemistry
    • Application Summary : N-Boc-ethylenediamine is used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : The result is the synthesis of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester .
  • Use in Oligonucleotide and Peptide Synthesis

    • Scientific Field : Biochemistry
    • Application Summary : N-Boc-ethylenediamine is used in both oligonucleotide and peptide synthesis .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : The result is the synthesis of oligonucleotides and peptides, which are essential components of biological systems .
  • Crosslinking Reagent
    • Scientific Field : Biochemistry
    • Application Summary : N-Boc-ethylenediamine is used as a cross-linking reagent . Cross-linking reagents are used in biochemistry to covalently bind two soluble molecules together .
    • Methods of Application : The specific experimental procedures and technical details are not provided in the summary .
    • Results or Outcomes : The result is the synthesis of cross-linked molecules, which can be used in various biochemical applications .

properties

IUPAC Name

N'-tert-butyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKOMBGZSSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428259
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-N'-ethyl ethylenediamine

CAS RN

886500-74-9
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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